2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with chloropyridine derivatives. One common method includes the reaction of 2-chloronicotinic acid hydrazide with acetic anhydride and phosphorus oxychloride to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The oxadiazole ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridine derivatives, while oxidation can lead to the formation of pyridine N-oxides .
Scientific Research Applications
2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Agriculture: The compound is utilized in the development of agrochemicals, such as herbicides and fungicides.
Material Science:
Mechanism of Action
The mechanism of action of 2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
- 3-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)pyridine
- 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine
Uniqueness
2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine atom and the oxadiazole ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6ClN3O |
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Molecular Weight |
195.60 g/mol |
IUPAC Name |
2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H6ClN3O/c1-5-11-12-8(13-5)6-3-2-4-10-7(6)9/h2-4H,1H3 |
InChI Key |
HIKGFQQQXRKEPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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